Kinase Profiling: VEGFR-2 Inhibition Potency Comparison with 5-Bromo-2-methylaniline
In direct comparative assays, derivatives incorporating the 5-bromo-N,2-dimethylaniline scaffold exhibit substantially higher inhibitory potency against VEGFR-2 compared to analogous compounds built from the non-methylated primary aniline 5-bromo-2-methylaniline. The N-methylated scaffold yields an IC50 of 11 nM, while a representative analog derived from 5-bromo-2-methylaniline shows an IC50 of 25 nM under comparable assay conditions, representing a 2.3-fold improvement in potency [1]. This difference underscores the critical contribution of the N-methyl substituent to target engagement.
| Evidence Dimension | VEGFR-2 Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 11 nM (for derivative incorporating 5-bromo-N,2-dimethylaniline scaffold) |
| Comparator Or Baseline | 5-Bromo-2-methylaniline derivative IC50 = 25 nM |
| Quantified Difference | 2.3-fold lower IC50 (more potent) |
| Conditions | Inhibition of VEGFR-2 (unknown origin) after 60 mins by ADP-Glo assay |
Why This Matters
The 2.3-fold potency advantage may translate to lower required dosing in subsequent cellular or in vivo studies, improving assay window and reducing off-target exposure.
- [1] BindingDB Entry BDBM50230189 (CHEMBL4066813). IC50 values for VEGFR-2 inhibition. View Source
